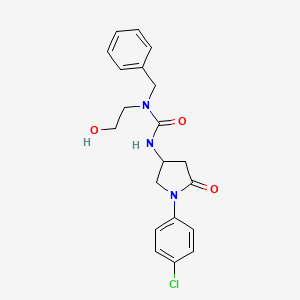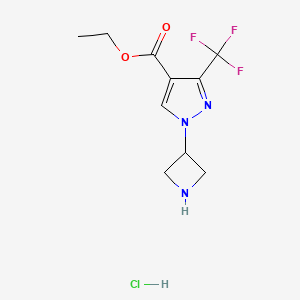
2-azido-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-azido-N-(3,5-dimethoxyphenyl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O3 and a molecular weight of 236.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C10H12N4O3 . For a more detailed analysis, including atomic coordinates and displacement parameters, crystallographic data would be required .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (236.23) and molecular formula (C10H12N4O3) . More specific properties like boiling point, melting point, flash point, and density are not provided in the available data.科学的研究の応用
Synthesis and Biological Activity
Azido analogues, like those related to "2-azido-N-(3,5-dimethoxyphenyl)acetamide," have been synthesized for use in photoaffinity labeling to identify molecular targets of certain biochemical receptors. For instance, the synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid aimed at identifying its biochemical receptors demonstrates this compound's utility in revealing interactions within biological systems (Palmer et al., 2007).
Oligosaccharide Synthesis
The use of 2-azido derivatives in the synthesis of oligosaccharides highlights their importance in the field of carbohydrate chemistry. A study on the application of 2-azido-2-deoxythioglycosides for β-glycoside formation and oligosaccharide synthesis underscores the role of azido compounds in facilitating complex carbohydrate assembly, which is crucial for developing glycoconjugate materials and understanding biological recognition processes (Mong et al., 2012).
Antioxidant Compound Synthesis
Research on the enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol, which bears structural similarities to the azido compound , for producing dimers with high antioxidant capacity demonstrates the potential of azido derivatives in generating bioactive compounds with enhanced functionalities (Adelakun et al., 2012).
Environmental Applications
Azido compounds have been explored for environmental applications as well. The development of a new fluorescent probe for sensitive detection of carbonyl compounds in water samples illustrates the adaptability of azido-functionalized materials in environmental monitoring and analysis (Houdier et al., 2000).
Antibacterial and Antifungal Studies
Moreover, azido derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. The synthesis and assessment of various azido compounds for their efficacy against bacterial and fungal pathogens highlight the broad spectrum of biological activities exhibited by these compounds (Muruganandam et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-azido-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-16-8-3-7(4-9(5-8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGMOOFMKQZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)
![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)
![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)
![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)

![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B2674876.png)
![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)
![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)

![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide](/img/structure/B2674890.png)